molecular formula C19H21N3OS B2987351 N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1311835-36-5

N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2987351
CAS No.: 1311835-36-5
M. Wt: 339.46
InChI Key: ATIFZYNSGOWOSM-UHFFFAOYSA-N
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Description

“N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a piperidine ring, and a prop-2-yn-1-yl group. The thiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The prop-2-yn-1-yl group is a linear three-carbon structure with a triple bond between the second and third carbon atoms.

Properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-3-9-22-10-7-15(8-11-22)18(23)21-17-6-4-5-16(12-17)19-20-14(2)13-24-19/h1,4-6,12-13,15H,7-11H2,2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIFZYNSGOWOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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